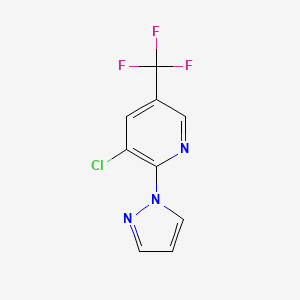

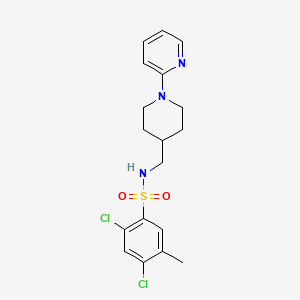

![molecular formula C13H8BrF2NO B2571861 4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol CAS No. 375356-13-1](/img/structure/B2571861.png)

4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol” is a synthetic compound that belongs to the class of imine derivatives. It has a molecular weight of 312.11 and a molecular formula of C13H8BrF2NO .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol” include a molecular weight of 312.11 and a molecular formula of C13H8BrF2NO . More specific properties such as melting point, boiling point, and solubility were not found in the available literature.Applications De Recherche Scientifique

Chemical Sensing and Environmental Applications

Active bromoaniline-based Schiff base chemosensors, including compounds similar to 4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol, have been employed for the selective detection of metal ions such as Cu2+ and Zn2+. These sensors allow for the notable detection of ions through fluorescence quenching mechanisms, offering a pathway for environmental monitoring and the development of molecular memory devices due to their multisensoric properties. Furthermore, these compounds exhibit significant DNA- and human serum albumin (HSA)-binding efficacies, which are crucial for biological applications and therapeutic monitoring (Das et al., 2021).

Catalysis and Chemical Fixation of CO2

Research has shown the utility of Schiff base metal complexes, derived from compounds akin to 4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol, as catalysts for the chemical fixation of CO2 into cyclic carbonates. This application is significant in the context of carbon capture and storage (CCS) technologies, offering a green chemistry approach to mitigating CO2 emissions. The catalytic activity of these complexes, particularly in the presence of ionic liquids, demonstrates their potential in the efficient conversion of CO2 into valuable chemical products (Ikiz et al., 2015).

Biological Activity and Antimicrobial Properties

Schiff base compounds and their metal ion complexes, synthesized from bromoaniline derivatives similar to the compound of interest, have shown promising anticancer and antioxidant activities. These studies highlight the therapeutic potential of such compounds, offering insights into their mechanisms of action and the role of metal ion coordination in modulating biological activity (Al-sahlanee & Al-amery, 2018).

Material Science and Polymer Chemistry

In the field of material science, Schiff bases and their complexes have been explored for the development of novel polymers with enhanced thermal, optical, electrochemical, and morphological properties. These materials find applications in various domains, including optoelectronics, sensing, and environmental remediation, highlighting the versatility of 4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol derivatives in advancing material technologies (Kaya & Aydın, 2011).

Safety and Hazards

“4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol” is intended for research use only and is not intended for diagnostic or therapeutic use . While one source suggests that it has minimal toxicity to cells and organisms in vitro and exhibits low toxicity in in vivo studies, caution should be taken when handling the compound due to its potential irritant properties.

Propriétés

IUPAC Name |

4-bromo-2-[(3,4-difluorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRLBLIXUGKOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Br)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2571778.png)

![3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2571787.png)

![2-[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2571792.png)

![N-(2-ethylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2571795.png)